Cyclododecanecarboxylic acid, 2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecanecarboxylic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C14H24O3 It is a derivative of cyclododecane, featuring a carboxylic acid ester functional group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclododecanecarboxylic acid, 2-oxo-, methyl ester can be synthesized through the esterification of cyclododecanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures high purity and efficiency in large-scale production.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Cyclododecanecarboxylic acid.
Reduction: Cyclododecanecarboxylic acid, 2-hydroxy-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclododecanecarboxylic acid, 2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclododecanecarboxylic acid, 2-oxo-, methyl ester involves its interaction with various molecular targets. The ester and ketone groups can participate in nucleophilic acyl substitution and reduction-oxidation reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Cyclododecanecarboxylic acid, 2-oxo-, methyl ester can be compared with other similar compounds such as:
Cyclododecanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: A smaller ring structure with similar functional groups.
Cyclohexanecarboxylic acid, 2-oxo-, methyl ester: A six-membered ring structure with similar functional groups.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to smaller ring analogs. This larger ring size can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
62939-87-1 |
---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 2-oxocyclododecane-1-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12H,2-11H2,1H3 |
InChI Key |
JYAJBMBGWKFMHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.